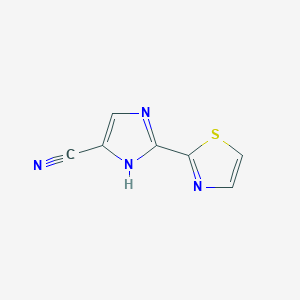
2-(4-Bromophenyl)-3-(4-(diphenylamino)phenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-3-(4-(diphenylamino)phenyl)acrylonitrile is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromophenyl group and a diphenylamino group attached to an acrylonitrile moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-(4-(diphenylamino)phenyl)acrylonitrile typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-(diphenylamino)benzaldehyde.
Knoevenagel Condensation: These aldehydes undergo a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine. The reaction is typically carried out in a solvent like ethanol at room temperature.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, 2-(4-Bromophenyl)-3-(4-(diphenylamino)phenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a fluorescent probe due to its photophysical properties. It can help in studying cellular processes and imaging applications.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron-transporting properties.
作用機序
The mechanism by which 2-(4-Bromophenyl)-3-(4-(diphenylamino)phenyl)acrylonitrile exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The acrylonitrile moiety can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects. The diphenylamino group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
- 2-(4-Chlorophenyl)-3-(4-(diphenylamino)phenyl)acrylonitrile
- 2-(4-Bromophenyl)-3-(4-(diethylamino)phenyl)acrylonitrile
Uniqueness
Compared to similar compounds, 2-(4-Bromophenyl)-3-(4-(diphenylamino)phenyl)acrylonitrile stands out due to its specific combination of bromophenyl and diphenylamino groups, which confer unique electronic and steric properties. These characteristics make it particularly useful in applications requiring precise molecular interactions and high stability.
特性
分子式 |
C27H19BrN2 |
|---|---|
分子量 |
451.4 g/mol |
IUPAC名 |
(Z)-2-(4-bromophenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C27H19BrN2/c28-24-15-13-22(14-16-24)23(20-29)19-21-11-17-27(18-12-21)30(25-7-3-1-4-8-25)26-9-5-2-6-10-26/h1-19H/b23-19+ |
InChIキー |
VCXBXUOELYSTRE-FCDQGJHFSA-N |
異性体SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C(\C#N)/C4=CC=C(C=C4)Br |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=C(C#N)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


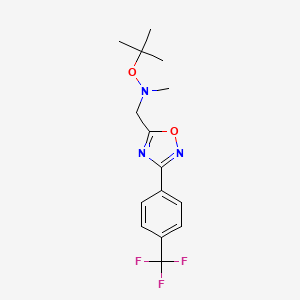
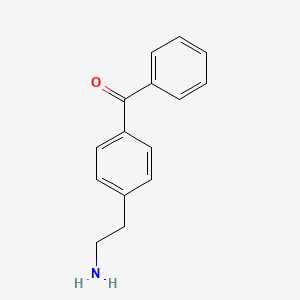
![[4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride](/img/structure/B12832936.png)
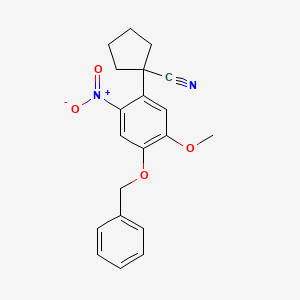
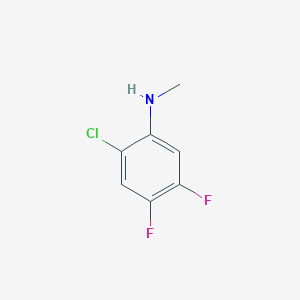


![2-Bromo-6-methylthiazolo[5,4-b]pyridine](/img/structure/B12832972.png)
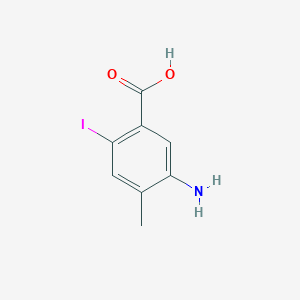
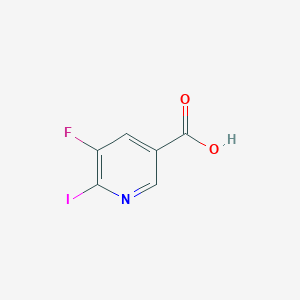
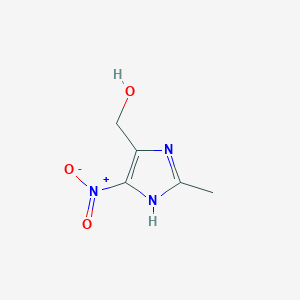

![Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio]](/img/structure/B12832996.png)
